LogP Modulation: Intermediate Lipophilicity Between Non-Fluorinated and Trifluoromethyl Analogues
The experimental/calculated LogP of 2,2-difluoro-1-(4-methylphenyl)ethanone is 2.44, falling between the non-fluorinated parent 1-(4-methylphenyl)ethanone (LogP = 2.10) and the trifluoromethyl analog 2,2,2-trifluoro-1-(4-methylphenyl)ethanone (LogP = 2.74). This intermediate value represents a ΔLogP of +0.34 over the non-fluorinated parent and −0.30 relative to the trifluoromethyl analog, providing a distinct lipophilicity window relevant for balancing membrane permeability and aqueous solubility [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.44 |
| Comparator Or Baseline | 1-(4-methylphenyl)ethanone (LogP = 2.10); 2,2,2-trifluoro-1-(4-methylphenyl)ethanone (LogP = 2.74) |
| Quantified Difference | ΔLogP = +0.34 vs. non-fluorinated; ΔLogP = −0.30 vs. trifluoromethyl analog |
| Conditions | Calculated LogP values from authoritative chemical databases (Chemsrc, SIELC, Molbase) |
Why This Matters
Lipophilicity directly governs passive membrane permeability, plasma protein binding, and metabolic clearance; a LogP shift of ~0.3 units can significantly alter these pharmacokinetic parameters, making the intermediate value of this DFMK a specific and non-substitutable property for lead optimization.
- [1] SIELC Technologies. p-Methylacetophenone. LogP: 2.10. Published 2018-05-16. View Source
